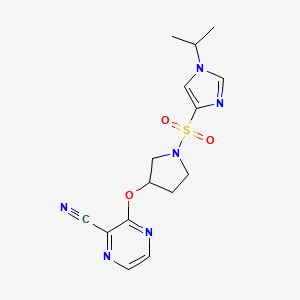
3-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C15H18N6O3S and its molecular weight is 362.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates several pharmacologically relevant moieties, including an imidazole ring, a pyrrolidine group, and a pyrazine core, which suggest diverse mechanisms of action and therapeutic applications.
Structural Features
| Structural Component | Description |
|---|---|
| Imidazole Ring | Known for its role in various biological activities, including antimicrobial and anticancer properties. |
| Pyrrolidine Group | Contributes to the molecule's ability to interact with biological targets, enhancing bioavailability. |
| Pyrazine Core | Associated with various pharmacological effects, particularly in antitumor activity. |
| Sulfonyl Group | Enhances solubility and reactivity, potentially increasing the compound's efficacy. |
Anticancer Properties
Research indicates that compounds containing pyrazole and imidazole rings exhibit significant anticancer activities. For example, derivatives of pyrazoles have shown inhibitory effects against key cancer-related targets such as BRAF(V600E) and EGFR . The structural similarities of this compound to these active compounds suggest its potential as an anticancer agent.
Case Study: Synergistic Effects with Doxorubicin
In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives demonstrated enhanced cytotoxicity when combined with doxorubicin, indicating a possible synergistic effect that could be explored further with this compound .
Antimicrobial Activity
Compounds similar to this compound have also shown promising antimicrobial properties. The presence of the imidazole ring is particularly noteworthy, as it has been linked to various antibacterial and antifungal activities .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation.
- Receptor Interaction : Binding to receptors that modulate cellular signaling pathways.
- Microtubule Disruption : Similar to other anticancer agents, it may disrupt microtubule dynamics, inhibiting cell division .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that modifications to the imidazole and pyrazine components can significantly impact potency and selectivity against cancer cell lines .
Pharmacological Profiles
Recent evaluations have categorized related compounds based on their biological profiles:
| Compound Type | Biological Activity | Notable Findings |
|---|---|---|
| Pyrazole Derivatives | Antitumor | Effective against multiple cancer cell lines with varying mechanisms of action. |
| Imidazole Compounds | Antimicrobial | Broad spectrum activity against bacteria and fungi. |
| Sulfonamide Analogues | Antibacterial | Established use in antibiotic formulations; well-studied interactions with bacterial enzymes. |
Propriétés
IUPAC Name |
3-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-11(2)20-9-14(19-10-20)25(22,23)21-6-3-12(8-21)24-15-13(7-16)17-4-5-18-15/h4-5,9-12H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXJWTXGDIBMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














